molecular formula C25H21N3O3S B2565130 N-(2-(1H-indol-3-yl)ethyl)-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide CAS No. 1251710-26-5

N-(2-(1H-indol-3-yl)ethyl)-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide

Cat. No. B2565130
CAS RN: 1251710-26-5
M. Wt: 443.52
InChI Key: AUWXWLXTDBAYMR-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, such as those containing thiazole and furan rings, play a crucial role in drug discovery and development. For example, the synthesis of novel heterocyclic compounds N-(benzo[d]thiazol-2-yl)-2-(3-(furan- 2-yl)-[1,2,4] triazolo [3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives has been reported, characterized by elemental analysis, NMR, FT-IR, and LC-MS spectral studies, with antibacterial and antifungal activities investigated against various pathogens (Patel, Patel, & Shah, 2015).

Photochromic Properties of Heterocyclic Compounds

The study of photochromic properties in heterocyclic fulgides, including those based on naphtho[1,2-b]furan and benzo[g]indole, reveals the fluorescence and high thermal stability of photogenerated cyclic forms. Such compounds demonstrate reversible photoinduced E—Z isomerization, highlighting their potential in optical storage and photo-switching applications (Balenko et al., 2010).

Biological and Medicinal Applications

Compounds with structural features similar to the given chemical name have shown a range of biological activities. For instance, bi-heterocyclic benzamides synthesized from 4-(1H‐indol‐3‐yl)butanoic acid and various electrophiles have been identified as potent inhibitors against alkaline phosphatase, suggesting their utility in medical research related to bone and teeth calcification (Abbasi et al., 2019).

Supramolecular Gelators

N-(thiazol-2-yl)benzamide derivatives have been investigated for their gelation behavior, elucidating the role of methyl functionality and multiple non-covalent interactions in gel formation. Such studies are crucial for developing new materials with applications in drug delivery and materials science (Yadav & Ballabh, 2020).

properties

IUPAC Name

4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methoxy]-N-[2-(1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S/c29-25(26-12-11-18-14-27-21-5-2-1-4-20(18)21)17-7-9-19(10-8-17)31-15-24-28-22(16-32-24)23-6-3-13-30-23/h1-10,13-14,16,27H,11-12,15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWXWLXTDBAYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)OCC4=NC(=CS4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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